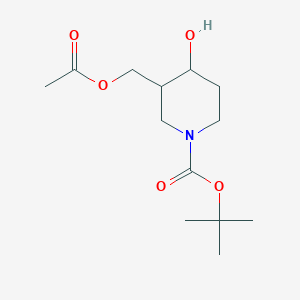

tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate

Description

tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a hydroxymethyl group acetylated to an acetoxymethyl moiety at the 3-position, and a hydroxyl group at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in prodrug strategies where the acetoxymethyl group enhances lipophilicity for improved bioavailability. Its structure allows for selective deprotection or hydrolysis under specific conditions, enabling tailored reactivity in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 3-(acetyloxymethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-9(15)18-8-10-7-14(6-5-11(10)16)12(17)19-13(2,3)4/h10-11,16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVJLYZEMMZQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CN(CCC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a tert-butyl group. This is followed by the introduction of the acetoxymethyl group through an acetylation reaction. The hydroxyl group is then introduced via a hydroxylation reaction. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.

Substitution: It can participate in nucleophilic substitution reactions, where the acetoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties

Recent studies have indicated that derivatives of piperidine compounds, including tert-butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate, exhibit neuroprotective effects. For instance, compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase and β-secretase activities, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease. These compounds can potentially prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

Anticancer Activity

Research has also suggested that piperidine derivatives may possess anticancer properties. The structural features of this compound allow for modifications that can enhance its efficacy against various cancer cell lines. Preliminary in vitro studies indicate that such compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Synthetic Methodologies

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The use of acetoxymethyl groups enhances the compound's reactivity, allowing for further functionalization. Common synthetic routes include nucleophilic substitutions and acylation reactions under controlled conditions to ensure high yields and purity .

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Nucleophilic Substitution | tert-butyl bromoacetate, piperidine | THF, reflux | Up to 79% |

| Acetylation | Hydroxypiperidine, acetic anhydride | Room temperature | High |

Neuropharmacological Applications

Alzheimer's Disease Research

The compound's potential as a therapeutic agent for Alzheimer's disease has been a focal point of research. In vitro studies have demonstrated its ability to protect astrocytes from amyloid-beta-induced toxicity. This protective effect is attributed to the reduction of pro-inflammatory cytokines and oxidative stress markers in cell cultures . However, in vivo studies have shown limited bioavailability in animal models, indicating a need for further optimization to enhance its therapeutic efficacy .

Case Studies

-

In Vitro Studies on Neuroprotection

A study published in Molecules assessed the protective effects of a related compound on astrocytes exposed to amyloid-beta. Results indicated a significant reduction in cell death and inflammation markers when treated with the compound, supporting its potential role in neuroprotection . -

Anticancer Efficacy Assessment

Another investigation focused on the anticancer properties of piperidine derivatives demonstrated that modifications to the tert-butyl group could enhance cytotoxicity against specific cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic outcomes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and acetoxymethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may also play a role in hydrogen bonding interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, physicochemical, and functional differences between tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate and analogous piperidine derivatives.

Table 1: Comparison of Key Features

Key Insights:

Substituent Effects on Reactivity and Solubility: The acetoxymethyl group in the target compound increases lipophilicity compared to hydroxyl or aminomethyl analogs, making it suitable for prodrug applications. Hydrolysis of the acetyl group under physiological conditions can release the active hydroxymethyl derivative . Fluorinated aromatic substituents (e.g., in CAS 871112-36-6) enhance metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity . Aminomethyl groups (e.g., in CAS 392331-66-7) introduce basicity, enabling salt formation or coordination chemistry, which is advantageous in catalyst or ligand design .

Synthetic Utility: The Boc group in all listed compounds facilitates nitrogen protection during multi-step syntheses. Deprotection under acidic conditions (e.g., TFA) yields free amines for further functionalization . Compounds with aromatic substituents (e.g., 4-cyanophenyl) are synthesized via nucleophilic additions or cross-coupling reactions, as seen in the use of tert-butyl-4-oxopiperidine-1-carboxylate with organometallic reagents .

Applications in Drug Development: The target compound’s acetoxymethyl moiety is strategically used to mask polar hydroxyl groups, improving drug absorption. This is contrast to aminomethyl analogs, which are often utilized as intermediates for further alkylation or acylation . Fluorinated derivatives (e.g., CAS 871112-36-6) are prioritized in CNS drug development due to their ability to penetrate the blood-brain barrier .

Physical and Safety Data: Most analogs are solids, with melting points and solubilities varying based on substituents. For example, tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate is a light yellow solid requiring standard lab precautions (gloves, goggles) .

Biological Activity

Chemical Identity

tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate, with CAS number 1373502-78-3, is a piperidine derivative characterized by its unique functional groups that contribute to its biological activity. Its molecular formula is C13H23NO5, and it has a molecular weight of 273.33 g/mol. The compound features a tert-butyl group, an acetoxymethyl group, and a hydroxyl group on the piperidine ring, which are critical for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the various functional groups. The synthetic pathway often includes the protection of functional groups, acylation, and selective reduction processes to achieve the desired compound with high purity (≥95%) .

Research indicates that compounds similar to this compound can exhibit significant biological activities through various mechanisms:

- Acetylcholinesterase Inhibition : This compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound can potentially enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

- Neuroprotective Effects : In vivo studies have demonstrated that related compounds can protect neuronal cells from amyloid-beta toxicity, which is implicated in neurodegenerative diseases. The mechanism involves reducing oxidative stress and inflammatory responses in astrocytes .

Case Studies and Research Findings

-

In Vitro Studies :

- A study showed that derivatives similar to this compound exhibited significant inhibition of amyloid-beta aggregation. At a concentration of 100 µM, these compounds achieved up to 85% inhibition of aggregation .

- Additionally, cell viability assays indicated that these compounds could maintain astrocyte viability in the presence of toxic amyloid-beta peptides, suggesting protective properties against neurotoxicity .

- In Vivo Studies :

Comparative Biological Activity Table

| Compound Name | AChE Inhibition IC50 (nM) | Amyloid-Beta Aggregation Inhibition (%) | Neuroprotective Effect |

|---|---|---|---|

| This compound | TBD | 85% at 100 µM | Moderate |

| M4 Compound | 15.4 | TBD | Significant |

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl piperidine carboxylate derivatives with acetoxymethyl and hydroxyl substituents?

Synthesis of structurally similar piperidine derivatives often involves multi-step protocols. For example:

- Step 1 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF) .

- Step 2 : Functionalization at the 3- and 4-positions via nucleophilic substitution or oxidation. For hydroxyl groups, selective protection (e.g., silylation) may be required to prevent side reactions during acetoxymethyl introduction .

- Step 3 : Deprotection and purification via column chromatography or recrystallization.

Note: Reaction conditions (temperature, solvent, catalysts) must be optimized using computational tools like quantum chemical calculations to predict intermediates and transition states .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxyl proton at δ ~3-5 ppm, tert-butyl group at δ ~1.4 ppm) .

- HPLC-MS : To assess purity (>95%) and detect byproducts (e.g., deacetylated derivatives) .

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present (e.g., 4-hydroxypiperidine configuration) .

- Validation : Cross-reference data with analogous compounds (e.g., tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate, CID 10562199) .

Q. What safety protocols are essential for handling tert-butyl piperidine derivatives?

- PPE : Wear fire-resistant lab coats, nitrile gloves, and eye protection. Use fume hoods to minimize inhalation risks .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Approach :

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (e.g., Gaussian or ORCA software) and compare with experimental results .

- Isotopic Labeling : Introduce deuterium at specific positions to clarify ambiguous proton signals .

- Dynamic Effects : Account for conformational flexibility (e.g., piperidine ring puckering) using variable-temperature NMR .

Q. What strategies optimize regioselectivity during functionalization of the piperidine ring?

Q. How do solvent polarity and temperature influence the compound’s stability and reactivity?

- Stability Studies :

- Hydrolytic Sensitivity : Monitor degradation of the acetoxymethyl group in aqueous buffers (pH 2–12) via LC-MS. Use non-polar solvents (e.g., DCM) for reactions involving hydrolytically labile groups .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C common for tert-butyl esters) .

Q. What computational tools predict the compound’s pharmacokinetic or toxicity profile?

- In Silico Models :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate logP, bioavailability, and hepatotoxicity .

- Docking Studies : Screen against biological targets (e.g., enzymes or receptors) using AutoDock Vina to hypothesize mechanisms of action .

Caution: Experimental validation (e.g., in vitro cytotoxicity assays) is critical, as analogs like tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate show acute toxicity (Category 4, GHS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

- Root-Cause Investigation :

- Reagent Purity : Trace moisture or impurities in Boc-protecting agents can reduce yields by 10–20% .

- Scale Effects : Pilot small-scale reactions (e.g., 1 mmol) before scaling up; industrial methods may use optimized flow chemistry .

- Byproduct Identification : Use high-resolution mass spectrometry (HRMS) to detect low-abundance intermediates .

Q. What experimental controls are critical when studying the compound’s biological activity?

- Negative Controls : Include unmodified piperidine derivatives to isolate the effects of acetoxymethyl and hydroxyl groups .

- Solvent Controls : Test DMSO or ethanol vehicle solutions to rule out solvent-induced artifacts .

- Reproducibility : Replicate assays across multiple batches (≥3) to account for synthetic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.